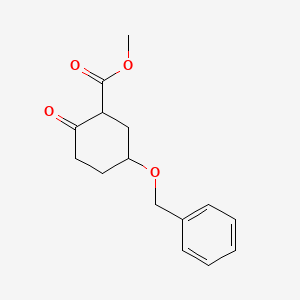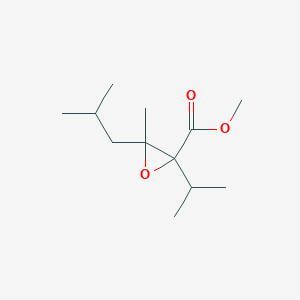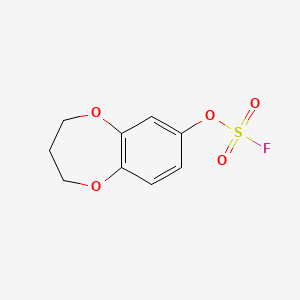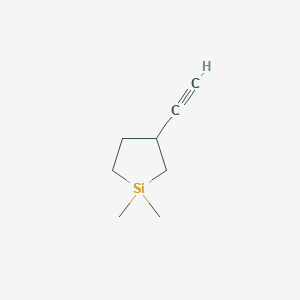
3-Ethynyl-1,1-dimethylsilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of an ethynyl group attached to a silolane ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,1-dimethylsilolane typically involves the reaction of 1,1-dimethylsilolane with an ethynylating agent under controlled conditions. One common method involves the use of ethynyltrimethylsilane as a precursor, which undergoes a series of reactions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a pure product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-1,1-dimethylsilolane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of functionalized silolane derivatives .
Applications De Recherche Scientifique
3-Ethynyl-1,1-dimethylsilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-1,1-dimethylsilolane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynylanisole: Similar in structure but contains a methoxy group instead of a silolane ring.
4-Ethynyltoluene: Contains a toluene ring with an ethynyl group attached.
2-Ethynylanisole: Another anisole derivative with an ethynyl group.
Uniqueness
3-Ethynyl-1,1-dimethylsilolane is unique due to the presence of the silolane ring, which imparts distinct chemical properties compared to other ethynyl-substituted compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C8H14Si |
|---|---|
Poids moléculaire |
138.28 g/mol |
Nom IUPAC |
3-ethynyl-1,1-dimethylsilolane |
InChI |
InChI=1S/C8H14Si/c1-4-8-5-6-9(2,3)7-8/h1,8H,5-7H2,2-3H3 |
Clé InChI |
QTGKIUGKDWUKMS-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCC(C1)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)
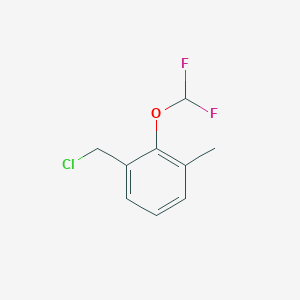
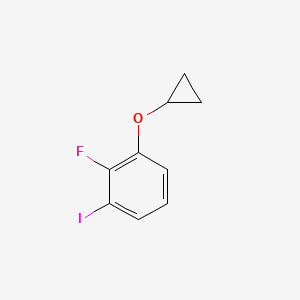
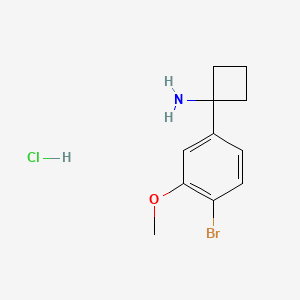

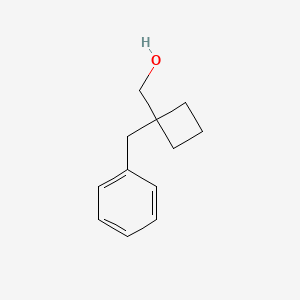

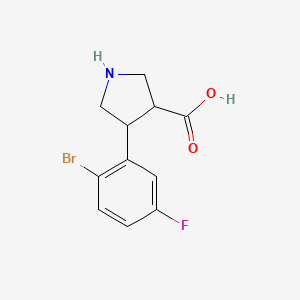
![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)
